Lanreotide acetate, chemically known as [cyclo S-S]-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate salt, is a synthetic cyclic octapeptide analog of somatostatin, a natural hormone that inhibits various endocrine functions. Lanreotide acetate is primarily used in the treatment of acromegaly and neuroendocrine tumors, particularly carcinoid syndrome. Its molecular formula is C₅₄H₆₉N₁₁O₁₀S₂, and it has a molar mass of approximately 1096.33 g/mol .
Lanreotide exhibits significant biological activity through its action as a somatostatin receptor agonist, primarily affecting receptor types 2 and 5. Its mechanisms include:
The synthesis of lanreotide acetate involves a multi-step process:
Lanreotide acetate has several clinical applications:
Lanreotide interacts with various biological systems:
Several compounds share structural or functional similarities with lanreotide acetate:
Compound Name | Structural Similarity | Primary Use |
---|---|---|
Octreotide | Somatostatin analog | Treatment of acromegaly and tumors |
Pasireotide | Somatostatin analog | Treatment of Cushing's disease |
Somatostatin | Natural hormone | Inhibition of hormone release |
Lanreotide stands out due to its longer half-life compared to natural somatostatin, allowing for less frequent dosing while maintaining therapeutic efficacy. Its specific action on peripheral somatostatin receptors enhances its effectiveness in treating acromegaly while minimizing side effects associated with central receptor activation .